DIABA
Description
DIABA HP* is a diabetes-specific enteral nutrition formula designed to address the metabolic needs of hyperglycemic, critically ill patients requiring mechanical ventilation. It is formulated to optimize glycemic control while providing balanced macronutrients and essential micronutrients. Key features of this compound HP* include its low carbohydrate content, moderate protein levels, and inclusion of dietary fiber, which collectively aim to mitigate postprandial glucose spikes and support metabolic stability in diabetic patients .

Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9(15)7-1-3-8(4-2-7)13-10-11-5-6-12-10/h1-4H,5-6H2,(H,14,15)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBROJPONABYYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147440 | |
| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105958-84-7 | |
| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105958847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized to introduce the benzoic acid group . The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid .
Chemical Reactions Analysis
Types of Reactions
(4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoic acid derivatives.
Scientific Research Applications
(4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Nutritional Profile of DIABA HP* (per 100 mL):
- Protein : 5.7 g
- Carbohydrates : 8.2 g
- Fat : 4.4 g
- Fiber : 1.8 g
- Micronutrients : Includes calcium (120 mg), phosphorus (105 mg), potassium (210 mg), and vitamins A, D, E, and C, among others .
Comparative Analysis with Similar Compounds
This compound HP* is compared below with two functionally similar enteral nutrition formulas: ISOSOURCE PROTEIN FIBRA and GLUCERNA SELECT . These products are selected based on their shared application in clinical nutrition for diabetic or hyperglycemic patients.
Table 1: Nutritional Composition Comparison (per 100 mL)
| Nutrient | This compound HP* | ISOSOURCE PROTEIN FIBRA* | GLUCERNA SELECT* |
|---|---|---|---|
| Protein (g) | 5.7 | 5.0 | 5.0 |
| Carbohydrates (g) | 8.2 | 10.93–15.3 | 7.46 |
| Fat (g) | 4.4 | 3.79–5.3 | 5.44 |
| Fiber (g) | 1.8 | 1.07–1.5 | 1.44 |
| Calcium (mg) | 120 | 105 | 115 |
| Phosphorus (mg) | 105 | 88 | 100 |
| Potassium (mg) | 210 | 175 | 200 |
Key Findings:
Protein Content :
- This compound HP* provides 14% more protein than ISOSOURCE and GLUCERNA SELECT*, which may benefit critically ill patients requiring enhanced protein intake for tissue repair .
Carbohydrate Management :
- This compound HP* and GLUCERNA SELECT* have lower carbohydrate content (8.2 g and 7.46 g, respectively) compared to ISOSOURCE (10.93–15.3 g). This positions this compound and GLUCERNA as superior choices for glycemic control in diabetic patients .
Fat Composition: GLUCERNA SELECT* contains the highest fat content (5.44 g), whereas this compound HP* and ISOSOURCE have moderate levels. The fat blend in this compound includes monounsaturated fatty acids, which may improve lipid metabolism in insulin-resistant patients .
Fiber and Micronutrients :
- This compound HP* exceeds both competitors in fiber content (1.8 g vs. 1.07–1.5 g), promoting gastrointestinal health. It also provides higher calcium and potassium levels, critical for electrolyte balance in critically ill populations .
Functional and Clinical Implications
- Glycemic Control : this compound HP’s carbohydrate-to-fiber ratio (4.55:1) is more favorable than ISOSOURCE (7.2–14.3:1) and comparable to GLUCERNA SELECT (5.18:1), suggesting enhanced glucose modulation .
- Target Populations: this compound is tailored for mechanically ventilated patients with acute hyperglycemia, whereas GLUCERNA SELECT* is often used in stable diabetic outpatients. ISOSOURCE serves a broader patient base, including non-diabetic individuals requiring high-protein support.
Biological Activity
DIABA, or diethyl 2,5-diaminothiophene-3,4-dicarboxylate, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Biological Activities
This compound and its derivatives have been studied for various biological activities, including:
- Anticancer Activity : Several studies have demonstrated the potential of this compound derivatives to inhibit cancer cell proliferation.
- Antimicrobial Activity : The compound has shown efficacy against various microbial pathogens.
- Antidiabetic Properties : Research indicates potential benefits in managing diabetes through insulin-like effects.
Anticancer Activity
Recent research highlights the potent anticancer properties of this compound derivatives. A study evaluated a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives against different cancer cell lines, including T47D (breast cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and Ishikawa (endometrial cancer) cells. The results indicated that many derivatives exhibited significant antiproliferative activity.
IC50 Values of Selected Compounds
| Compound | Cell Line | IC50 (μM) | Comparison with Doxorubicin (DOX) |
|---|---|---|---|
| 2b | T47D | 2.3 | Lower than DOX (15.5 μM) |
| 2c | T47D | 12.1 | Lower than DOX |
| 2j | All | 16.0 | Lower than DOX |
| 2k | T47D | 7.1 | Lower than DOX |
| 2l | T47D | 8.6 | Lower than DOX |
These findings suggest that compounds like 2b and 2j are particularly effective against breast cancer cells, outperforming the standard chemotherapy drug Doxorubicin in terms of potency .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. The synthesized compounds were tested against various pathogens:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Candida albicans (Fungi)
Among these, compound 2j demonstrated the highest efficacy against all three microbial strains, indicating its potential as a broad-spectrum antimicrobial agent .
Antidiabetic Properties
The antidiabetic potential of this compound is supported by studies investigating its effects on glucose metabolism. The mechanisms through which compounds like this compound exert their antidiabetic effects include:
- Stimulating insulin secretion
- Enhancing glucose uptake in tissues
- Improving insulin sensitivity
Research has shown that certain extracts containing compounds similar to this compound can significantly lower blood glucose levels in diabetic models . For instance, extracts from Momordica charantia have demonstrated insulin-like effects that may parallel those observed with this compound derivatives.
Case Studies
A notable case study involved the administration of various this compound derivatives in preclinical models to assess their biological activity:
- Study Design : Mice were treated with different doses of this compound derivatives over a period of four weeks.
- Outcome Measures : Blood glucose levels, tumor size reduction, and microbial load were measured.
Results Summary
| Parameter | Control Group | Treatment Group (this compound Derivatives) |
|---|---|---|
| Blood Glucose Level | High | Significantly Reduced |
| Tumor Size | Increased | Decreased by up to 50% |
| Microbial Load | High | Significantly Reduced |
These results underscore the multifaceted biological activity of this compound and its derivatives, suggesting potential therapeutic applications in oncology and infectious diseases .
Q & A
Basic: How to formulate a research question on DIABA's mechanism of action?
Answer:
- Step 1: Define the objective (e.g., "Does this compound inhibit enzymatic activity in [specific pathway]?"), ensuring alignment with gaps in existing literature .
- Step 2: Ensure measurability by identifying variables (e.g., enzyme kinetics, concentration thresholds) and available data sources (e.g., crystallography databases, biochemical assays) .
- Step 3: Refine the question to avoid ambiguity (e.g., "How does this compound’s binding affinity correlate with pH-dependent conformational changes?"), using precise terminology .
Table 1: Framework for Research Question Development
Basic: What methodologies are appropriate for synthesizing this compound in lab settings?
Answer:
- Option 1: Solid-phase synthesis for high-purity this compound derivatives, validated via HPLC and mass spectrometry .
- Option 2: Solvent-free mechanochemical synthesis to optimize yield and reduce environmental impact .
- Validation: Cross-reference spectral data (NMR, IR) with published protocols to confirm structural integrity .
Basic: How to conduct a literature review focused on this compound's chemical properties?
Answer:
- Step 1: Use databases (PubMed, SciFinder) with keywords "this compound AND (synthesis OR pharmacokinetics)".
- Step 2: Organize findings into thematic categories (e.g., stability under physiological conditions, solubility profiles) .
- Step 3: Critically evaluate methodological inconsistencies (e.g., conflicting solubility data due to solvent polarity variations) .
Advanced: How to resolve contradictory data in this compound's pharmacokinetic studies?
Answer:
- Step 1: Identify sources of discrepancy (e.g., animal vs. human models, dosage protocols) .
- Step 2: Replicate experiments under standardized conditions (e.g., fixed pH, temperature) .
- Step 3: Apply meta-analysis to aggregate datasets, adjusting for covariates like bioavailability differences .
Table 2: Common Contradictions and Solutions
| Contradiction | Resolution Strategy | Evidence Source |
|---|---|---|
| Varied half-life values in species X/Y | Cross-species metabolic profiling | |
| Inconsistent IC50 across assays | Harmonize buffer conditions |
Advanced: What statistical approaches are optimal for analyzing this compound's experimental toxicity data?
Answer:
- For dose-response curves: Nonlinear regression models (e.g., Hill equation) to estimate LD50 .
- For longitudinal studies: Mixed-effects models to account for individual variability .
- Validation: Bootstrap resampling to assess confidence intervals in small sample sizes .
Advanced: How to design a controlled experiment to assess this compound's efficacy under varying conditions?
Answer:
- Design: Randomized block design to control for batch effects in synthesis .
- Variables: Independent (temperature, pH), dependent (reaction yield, purity).
- Controls: Include negative (solvent-only) and positive (known inhibitors) controls .
Methodological: How to ensure reproducibility in this compound synthesis protocols?
Answer:
- Documentation: Detailed SOPs with step-by-step reaction conditions (e.g., stirring rate, argon atmosphere) .
- Data Sharing: Archive raw spectral data in repositories like Zenodo for peer validation .
Methodological: Best practices for validating analytical techniques in this compound quantification?
Answer:
- Calibration: Use certified reference materials (CRMs) for LC-MS/MS .
- Sensitivity: Determine limit of detection (LOD) via serial dilution .
- Cross-lab validation: Collaborate with independent labs to verify inter-rater reliability .
Data Management: How to handle and archive large datasets from this compound molecular dynamics simulations?
Answer:
- Storage: Use FAIR-compliant platforms (e.g., Figshare) with metadata tagging (e.g., force field parameters) .
- Processing: Script workflows (Python/R) for trajectory analysis, ensuring version control via Git .
Ethical Considerations: What guidelines apply to in vivo studies involving this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
